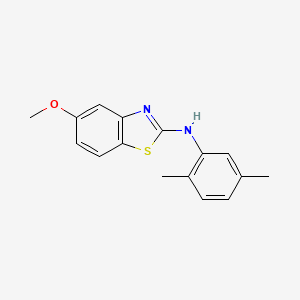

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and an amine group attached to a 2,5-dimethylphenyl group. The presence of the methoxy group indicates that there is an oxygen atom connected to a methyl group in the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, phenols, or carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzothiazole ring. The presence of the amine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Antimicrobial Applications

The compound has been used in the synthesis of novel thiazole derivatives, which have shown promising antimicrobial activity against both Gram-negative and Gram-positive strains . These derivatives have been particularly effective against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium .

Antifungal Applications

The compound has also been used in the development of antifungal agents. Certain derivatives have shown broad-spectrum antifungal activity against drug-resistant Candida strains . One derivative, in particular, showed good activity against Candida auris, which was greater than fluconazole .

Drug Discovery

The compound has been used as a tool for studying protein-protein interactions, enzyme kinetics, and drug discovery. It has also been used to investigate the role of certain proteins in various biological processes, including cancer and neurodegenerative diseases.

Organic Synthesis

The compound finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

Polymer Synthesis

It is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Synthesis of Heterocycles

The compound has been used in the synthesis of heterocycles . Many publications have showcased excellent and useful applications of N,N-dialkyl amides in amination, formylation, as a single carbon source, methylene group, cyanation, amidoalkylation, aminocarbonylation, carbonylation, and heterocycle synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNGSXFZZFYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)

![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)

![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)